molecular formula C19H19NO3S B2579863 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methyl-N-(p-tolyl)benzamide CAS No. 852438-31-4

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methyl-N-(p-tolyl)benzamide

Cat. No.: B2579863
CAS No.: 852438-31-4
M. Wt: 341.43
InChI Key: PMDBLMBOAVHJEN-UHFFFAOYSA-N
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Description

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methyl-N-(p-tolyl)benzamide is a synthetic organic compound characterized by the presence of a benzamide core, a methyl group, and a dioxido-dihydrothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methyl-N-(p-tolyl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core through the reaction of an appropriate benzoyl chloride with an amine.

    Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions using methylating agents such as methyl iodide.

    Incorporation of the Dioxido-Dihydrothiophene Moiety: This step involves the reaction of the benzamide intermediate with a thiophene derivative under oxidative conditions to form the dioxido-dihydrothiophene moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methyl-N-(p-tolyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dioxido-dihydrothiophene moiety to a thiophene ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzamide core and the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiophene derivatives.

    Substitution: Various substituted benzamides and thiophenes.

Scientific Research Applications

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methyl-N-(p-tolyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methyl-N-(p-tolyl)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its bioactive effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-nitro-N-(p-tolyl)benzamide
  • N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-fluoro-N-(p-tolyl)benzamide
  • N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,5-dimethyl-N-(p-tolyl)benzamide

Uniqueness

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methyl-N-(p-tolyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3-methyl-N-(4-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3S/c1-14-6-8-17(9-7-14)20(18-10-11-24(22,23)13-18)19(21)16-5-3-4-15(2)12-16/h3-12,18H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMDBLMBOAVHJEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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